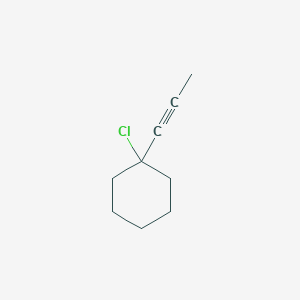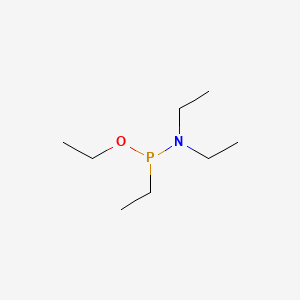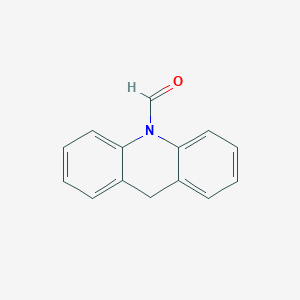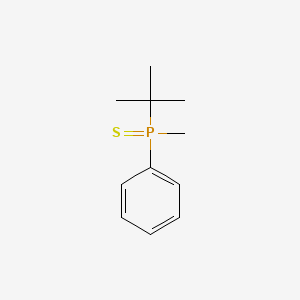
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a tert-butyl group, a methyl group, a phenyl group, and a sulfanylidene group attached to a lambda5-phosphane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of tert-butylphosphine with methylphenyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phosphane derivatives.
科学的研究の応用
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur and phosphorus atoms.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The molecular targets include transition metals and enzymes that interact with sulfur and phosphorus atoms. The pathways involved often include electron transfer and the formation of stable complexes.
類似化合物との比較
Similar Compounds
tert-Butyl(methyl)phenylphosphane: Lacks the sulfanylidene group, making it less versatile in certain reactions.
tert-Butyl(phenyl)sulfanylidene-lambda~5~-phosphane: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl(methyl)phenyl(sulfanylidene)-lambda~5~-phosphane is unique due to the presence of both a sulfanylidene group and a lambda5-phosphane core. This combination provides distinct reactivity and coordination properties, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
58159-96-9 |
|---|---|
分子式 |
C11H17PS |
分子量 |
212.29 g/mol |
IUPAC名 |
tert-butyl-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17PS/c1-11(2,3)12(4,13)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChIキー |
DXSRUTVZTFYOLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(=S)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


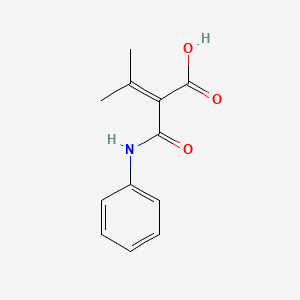
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

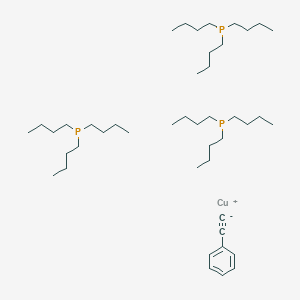

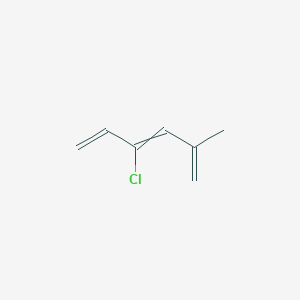

![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)


![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
